![molecular formula C15H17N3O4 B14080267 Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate](/img/structure/B14080267.png)
Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate
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Overview
Description
Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate is a chemical compound with the molecular formula C15H17N3O4 It is known for its unique structure, which includes a pyrimidine ring substituted with an ethoxyphenyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate typically involves the reaction of 4-ethoxyaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl {2-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate
- Methyl {2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate
- Methyl {2-[(4-bromophenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate
Uniqueness
Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
Biological Activity
Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural characteristics suggest various mechanisms of action that could be leveraged for therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C14H16N2O3 and a molecular weight of 256.29 g/mol. The presence of the dihydropyrimidine core and the ethoxyphenyl group indicates potential interactions with biological targets, including enzymes and receptors.
Research indicates that compounds with similar structures often exhibit activities such as:
- Antiproliferative Effects : Compounds in the dihydropyrimidine class have shown promise in inhibiting cancer cell proliferation. For instance, a study on related pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar properties .
- Enzyme Inhibition : The structural motifs present in this compound suggest potential inhibition of key enzymes involved in cancer progression. For example, related compounds have been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation and cancer .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and structurally similar compounds:
Activity Type | Compound | IC50 Value (µM) | Cell Line |
---|---|---|---|
Antiproliferative | Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo... | TBD | A549 (Lung Cancer) |
Cyclooxygenase Inhibition | 6-Acetoxyquinolin | 22 | Platelet Aggregation |
Cytotoxicity | Quinazoline-Pyrimidine Derivatives | 5.9 | MCF-7 (Breast Cancer) |
Case Studies
- Anticancer Activity : A study investigated a series of pyrimidine derivatives for their anticancer effects against various human cancer cell lines. The results indicated that modifications on the phenyl ring significantly affected the potency of these compounds. The presence of halogen substituents was found to enhance antiproliferative activity .
- Cytotoxic Mechanism : Another investigation focused on the apoptotic effects induced by related compounds on lung cancer cells. The study reported that certain derivatives could induce apoptosis in a dose-dependent manner, highlighting their potential as therapeutic agents .
Properties
Molecular Formula |
C15H17N3O4 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
methyl 2-[2-(4-ethoxyanilino)-6-oxo-1H-pyrimidin-4-yl]acetate |
InChI |
InChI=1S/C15H17N3O4/c1-3-22-12-6-4-10(5-7-12)16-15-17-11(8-13(19)18-15)9-14(20)21-2/h4-8H,3,9H2,1-2H3,(H2,16,17,18,19) |
InChI Key |
NKGHPSGMQBDRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)CC(=O)OC |
Origin of Product |
United States |
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